7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its significant impact in medicinal chemistry and material science due to its unique structural properties. This compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The presence of a trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable scaffold for drug discovery and other scientific applications .
Preparation Methods
The synthesis of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the compound. Industrial production methods often employ solvent-free sequential multicomponent reactions, which are efficient and regioselective . These reactions involve the use of hydrazine hydrate and 2-(arylhydrazono)malononitrile with unsymmetrical β-diketones .
Chemical Reactions Analysis
7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include dimethylformamide (DMF) as a solvent and catalysts like palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar compounds to 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine include:
- 2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine
- 5-substituted 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents, which can significantly affect their chemical and biological properties. The presence of the trifluoromethyl group in this compound provides unique advantages in terms of stability and activity .
Properties
IUPAC Name |
7-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N4/c1-4-2-6(12)13-7-3-5(8(9,10)11)14-15(4)7/h2-3H,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKOQXJCLGJYDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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